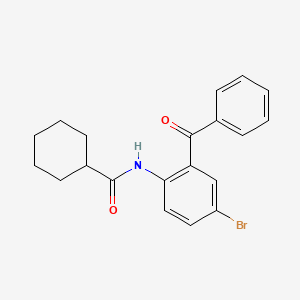

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C20H20BrNO2. It has an average mass of 386.282 Da and a monoisotopic mass of 385.067749 Da . This compound is known for its unique structure, which includes a benzoyl group, a bromophenyl group, and a cyclohexanecarboxamide moiety.

Méthodes De Préparation

The synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide has shown potential as a building block for the development of anticancer agents. Research indicates that derivatives of this compound can interact with key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase. These interactions may lead to the inhibition of tumor growth and enhanced apoptosis in cancer cells .

Neurological Disorders

The compound is also being investigated for its therapeutic effects on neurological disorders. Its structural features suggest it could modulate neurotransmitter systems, potentially offering benefits for conditions like schizophrenia and Alzheimer's disease. Preliminary studies have indicated that derivatives exhibit activity against cognitive symptoms associated with these disorders .

Biological Studies

Enzyme Interaction Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions. Its ability to bind selectively to certain enzymes makes it a valuable tool for understanding biochemical pathways and developing targeted therapies .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research has demonstrated that benzoyl derivatives can inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .

Materials Science

Development of Novel Materials

this compound is being explored for its potential use in creating novel materials with specific electronic or optical properties. The bromophenyl group enhances the compound's interaction with light, making it suitable for applications in photonic devices and sensors .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with cyclohexanecarboxylic acid derivatives under basic conditions. This synthetic route allows for the generation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Case Studies

Mécanisme D'action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide can be compared with similar compounds such as N-(2-benzoyl-4-chlorophenyl)cyclohexanecarboxamide and N-(2-benzoyl-4-fluorophenyl)cyclohexanecarboxamide. These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, highlighting the uniqueness of this compound .

Activité Biologique

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide structure with a benzoyl and bromophenyl substituent, which may influence its biological interactions. Understanding the structure-activity relationship is crucial for predicting its behavior in biological systems.

Research indicates that this compound interacts with specific molecular targets, potentially modulating various biological pathways. Its mechanism may involve:

- Enzyme Inhibition: The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation: It could bind to receptors, altering their activity and downstream signaling pathways.

Ongoing studies aim to elucidate these mechanisms further, focusing on its interaction with specific proteins and cellular processes .

Antimicrobial Properties

Recent studies have suggested that derivatives of similar compounds exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown promise against various pathogens, indicating potential for further exploration in this area .

Anticancer Activity

Research has identified compounds with similar structures as potential anticancer agents. For instance, screening drug libraries has led to the discovery of novel anticancer compounds that share structural motifs with this compound. These studies emphasize the need for further investigation into its efficacy against cancer cell lines .

Case Studies and Research Findings

- In Vitro Studies:

- Enzyme Inhibition Studies:

- Antitubercular Activity:

Data Summary Table

| Activity Type | Compound | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Benzoyl derivatives | Varies by structure | Potential for development against pathogens |

| Anticancer | Similar benzoyl compounds | Significant cytotoxicity | Requires further exploration |

| Enzyme Inhibition | AChE/BuChE inhibitors | 27.04–106.75 µM (AChE) | Moderate inhibition observed |

| Antitubercular Activity | Related compounds | MIC ≥ 62.5 µM | Indicates potential efficacy against tuberculosis |

Propriétés

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWUKBCUWNVIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.